![molecular formula C17H15BrN2O2 B4893000 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4893000.png)
3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone is a quinazolinone derivative that has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, some studies have suggested that it may work by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone can exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have antioxidant properties and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its potential therapeutic applications. It has been studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone. One area of focus could be on further elucidating the mechanism of action, which may provide more insight into its therapeutic potential. Another area of focus could be on developing more efficient synthesis methods, which could make it more accessible for further research. Additionally, further studies could be conducted to explore its potential use in treating other diseases or conditions beyond cancer and inflammation.
Synthesemethoden
The synthesis of 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone can be achieved through a multi-step process. One common method involves the reaction of 3-bromophenol with 3-chloropropylamine to form 3-(3-bromophenoxy)propylamine. This intermediate is then reacted with anthranilic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
Research has shown that 3-[3-(3-bromophenoxy)propyl]-4(3H)-quinazolinone exhibits a range of potential therapeutic applications. It has been studied for its anti-cancer properties, with some studies showing that it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its potential use as an anti-inflammatory agent, with some studies showing that it can reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-[3-(3-bromophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-5-3-6-14(11-13)22-10-4-9-20-12-19-16-8-2-1-7-15(16)17(20)21/h1-3,5-8,11-12H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZSANGDLQJESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7021073 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
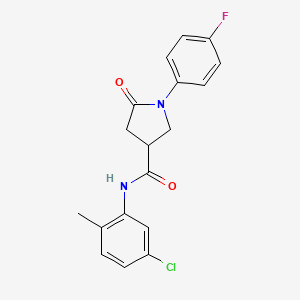
![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
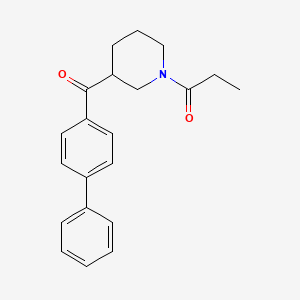
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
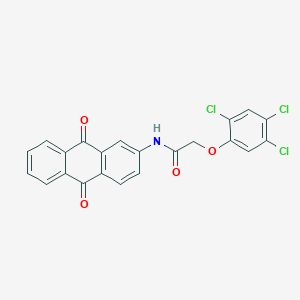
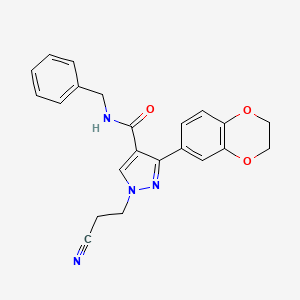
![3-[2-(4-ethylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B4892986.png)
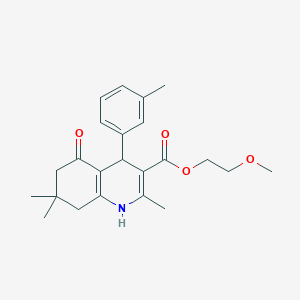
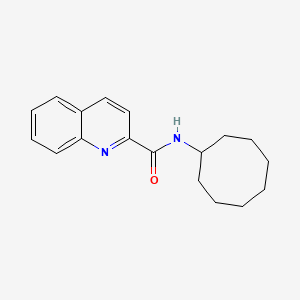

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)